

# Introduction: The Structural Elucidation of a Novel Analyte

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## Compound of Interest

2,2'-(3-

Compound Name: *Methoxyphenyl)azanediyl)diethanol*

Cat. No.: B102358

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3-[Di(2-hydroxyethyl)amino]anisole is an aromatic compound featuring a methoxy group and a diethanolamine substituent on a benzene ring. As a substituted anisole derivative, it holds potential interest in the development of dyes, pharmaceuticals, and materials science, where precise molecular characterization is paramount. The structural elucidation of such a molecule relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide offers a predictive framework for the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopic data of 3-[Di(2-hydroxyethyl)amino]anisole. The analysis is grounded in established data for analogous structures, providing a robust starting point for experimental verification.

## Molecular Structure and Predicted Spectroscopic Overview

The structure combines an electron-donating methoxy group with an amino group, which also bears two hydroxyethyl chains. This combination of functional groups will dictate the molecule's spectroscopic behavior.

Caption: Molecular structure of 3-[Di(2-hydroxyethyl)amino]anisole.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the two equivalent N-hydroxyethyl chains. The chemical shifts are influenced by the electron-donating nature of both the amino and methoxy groups.

Proton Assignment	Predicted $\delta$ (ppm)	Predicted Multiplicity	Integration	Rationale/Justification
Aromatic (H-2, H-4, H-5, H-6)	6.2 - 7.2	Multiplet (m)	4H	<p>The aromatic region will be complex due to the meta-substitution pattern. The combined electron-donating effects of the <math>-OCH_3</math> and <math>-N(R)_2</math> groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). Data from 3-aminoanisole and 3-methoxyphenol support this range.[1][2]</p>
Methoxy ( $-OCH_3$ )	~3.8	Singlet (s)	3H	<p>This is a characteristic chemical shift for a methoxy group attached to a benzene ring, as seen in anisole and its derivatives.[3][4]</p>
Methylene ( $-N-CH_2-$ )	~3.5 - 3.7	Triplet (t)	4H	<p>These protons are adjacent to the nitrogen</p>

atom. In N-phenyldiethanolamine, these protons appear around 3.5 ppm. [5][6] The triplet arises from coupling to the adjacent -CH<sub>2</sub>-OH protons.

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These protons are adjacent to the hydroxyl group, which is deshielding. Their chemical shift is expected to be slightly downfield from the -N-CH<sub>2</sub>-protons. Data from N-methyldiethanolamine shows similar values.[7][8]

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Methylene (-CH <sub>2</sub> -OH)	-3.7 - 3.9	Triplet (t)	4H	
Hydroxyl (-OH)	2.0 - 4.0	Broad Singlet (br s)	2H	The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal is often

broad and may exchange with D<sub>2</sub>O.

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## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl<sub>3</sub> is a good first choice, but if the compound has poor solubility, DMSO-d<sub>6</sub> is an excellent alternative and will also allow for clearer observation of the -OH protons.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrument Setup: The experiment should be run on a 400 MHz (or higher) spectrometer. Higher fields will provide better signal dispersion, which is crucial for resolving the complex aromatic region.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is appropriate.
  - Spectral Width: Set a spectral width of approximately -2 to 12 ppm to ensure all signals are captured.
  - Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
  - Relaxation Delay: Use a relaxation delay of 1-2 seconds.
  - Number of Scans: Acquire 8 to 16 scans for a sufficiently concentrated sample to achieve a good signal-to-noise ratio.
- Data Processing:

- Apply a Fourier transform to the raw Free Induction Decay (FID) data.
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.

Caption: Unique proton environments in 3-[Di(2-hydroxyethyl)amino]anisole.

## Predicted $^{13}\text{C}$ NMR Spectrum

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show signals for each unique carbon atom. The chemical shifts are highly predictable based on substituent effects.

Carbon Assignment	Predicted $\delta$ (ppm)	Rationale/Justification
C-O (Aromatic, C1)	~160	The carbon attached to the methoxy group is significantly deshielded. Anisole's C1 is at 159.9 ppm.[9][10]
C-N (Aromatic, C3)	~150	The carbon attached to the amino group is also strongly deshielded. In N-phenyldiethanolamine, this carbon is at 148 ppm.[6]
C-H (Aromatic, C5)	~130	The C-H carbon meta to the amino group and ortho to the methoxy group. Anisole's C2/C6 are at 114.0 ppm and C4 is at 120.7 ppm.[9] The combined substituent effects will determine the final shifts.
C-H (Aromatic, C4, C6)	105 - 120	These carbons are ortho or para to the strong electron-donating groups, leading to significant shielding.
C-H (Aromatic, C2)	~100	This carbon is ortho to both electron-donating groups and is expected to be the most shielded aromatic carbon.
Methylene (-CH <sub>2</sub> -OH)	~60	In diethanolamine, the carbons appear at 60.5 ppm.[11] This is a typical value for a carbon attached to a hydroxyl group.
Methoxy (-OCH <sub>3</sub> )	~55	The methoxy carbon in anisole appears at 54.6 ppm.[9][10]
Methylene (-N-CH <sub>2</sub> )	~52	In diethanolamine, these carbons are at 51.9 ppm.[11]

They are slightly more shielded than the -CH<sub>2</sub>-OH carbons.

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## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of <sup>13</sup>C.
- Instrument Setup: Use the same spectrometer as for the proton NMR.
- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets.
  - Spectral Width: Set a wide spectral width, typically 0 to 220 ppm.
  - Acquisition Time: An acquisition time of 1-2 seconds is standard.
  - Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons, although quantitative <sup>13</sup>C is not typically the primary goal.
  - Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to <sup>1</sup>H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: The processing steps are similar to those for <sup>1</sup>H NMR (Fourier transform, phase and baseline correction, and referencing to TMS at 0.00 ppm or the solvent signal).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale/Justification
3500 - 3200 (broad)	O-H stretch	Alcohol	The broadness is due to intermolecular hydrogen bonding. This is a characteristic feature of alcohols, as seen in the spectrum of diethanolamine. <a href="#">[12]</a> <a href="#">[13]</a>
3100 - 3000	C-H stretch	Aromatic	These are typical stretching frequencies for sp <sup>2</sup> C-H bonds on a benzene ring. <a href="#">[14]</a> <a href="#">[15]</a>
2960 - 2850	C-H stretch	Aliphatic	These absorptions correspond to the sp <sup>3</sup> C-H bonds of the methoxy and hydroxyethyl groups. <a href="#">[14]</a> <a href="#">[15]</a>
1600 & 1500	C=C stretch	Aromatic Ring	These two bands are characteristic of the benzene ring skeleton.
1250 (strong)	C-O-C stretch (asymmetric)	Aryl Ether	Anisole shows a strong, characteristic asymmetric C-O-C stretch around 1250 cm <sup>-1</sup> . <a href="#">[14]</a> <a href="#">[16]</a>
1170 - 1030	C-N stretch & C-O stretch	Amine & Alcohol	This region will likely contain overlapping bands from the C-N stretching of the

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1040 (strong)	C-O-C stretch (symmetric)	Aryl Ether	tertiary amine and the C-O stretching of the alcohol groups. Diethanolamine shows strong absorptions in this area. <a href="#">[12]</a>
			A symmetric C-O-C stretch for the anisole moiety is expected around 1040 $\text{cm}^{-1}$ . <a href="#">[14]</a> <a href="#">[16]</a>

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## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to record the spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
- **Acquisition:**
  - Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
  - Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  - The typical spectral range is 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ .
- **Data Processing and Cleaning:**

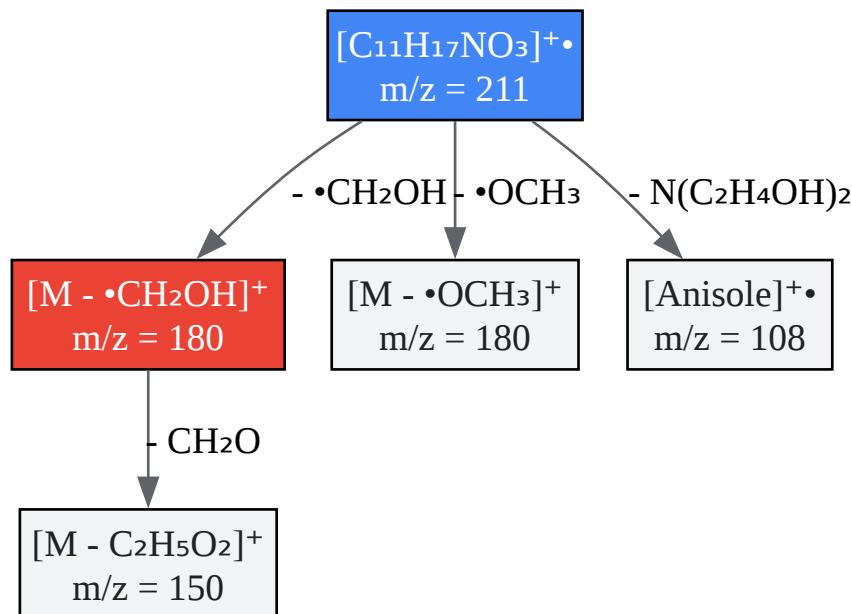
- The instrument's software automatically performs the background subtraction.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

## Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion ( $M^{+\bullet}$ ): The molecular weight of  $C_{11}H_{17}NO_3$  is 211.26 g/mol. A prominent molecular ion peak is expected at  $m/z = 211$ .
- Major Fragmentations: EI is a high-energy technique that will likely cause significant fragmentation. The fragmentation will be directed by the functional groups.
  - Loss of  $\bullet CH_2OH$  ( $m/z = 180$ ): Alpha-cleavage next to the nitrogen is a very common fragmentation pathway for amino alcohols. This would result from the loss of a hydroxymethyl radical ( $\bullet CH_2OH$ , 31 Da).
  - Anisole-related fragments: The parent compound anisole shows a very stable molecular ion at  $m/z = 108$  and a base peak at  $m/z = 93$  after loss of a methyl group.<sup>[17][18]</sup> Similar fragments may be observed.
  - Loss of  $C_2H_4O$  ( $m/z = 167$ ): Cleavage of the ethyl chain can also occur.
  - Base Peak: The most stable carbocation will form the base peak. The fragment at  $m/z = 180$ ,  $[M - CH_2OH]^+$ , is a strong candidate for the base peak due to the stability of the resulting ion.



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Caption: Predicted major fragmentation pathways for 3-[Di(2-hydroxyethyl)amino]anisole in EI-MS.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: For a volatile liquid or solid, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides separation from impurities and a clean spectrum of the target compound.
- Ionization: Use a standard electron ionization energy of 70 eV. This is the standard for generating reproducible fragmentation patterns that can be compared to library data.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. A high-resolution mass spectrometer (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, thus confirming the molecular formula.
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for instance,  $m/z$  40 to 400.
- Data Analysis:

- Identify the molecular ion peak ( $M^{+\bullet}$ ).
- Identify the base peak (the most intense peak in the spectrum).
- Propose structures for the major fragment ions by calculating the mass differences from the molecular ion.

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores like aromatic rings.

### Predicted UV-Vis Absorption

- Chromophore: The substituted benzene ring is the primary chromophore.
- Predicted  $\lambda_{\text{max}}$ : Anisole in cyclohexane shows absorption peaks around 220 nm and 270 nm. [19] The presence of the powerful electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths and increase their intensity (hyperchromic effect). Therefore,  $\lambda_{\text{max}}$  values are predicted to be in the range of 240-250 nm and 280-300 nm.

### Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or cyclohexane are common choices.
- Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
- Instrument Setup:
  - Use a dual-beam spectrophotometer.
  - Fill a reference cuvette with the pure solvent.
- Acquisition:

- First, run a baseline correction with the solvent-filled cuvettes in both the sample and reference beams.
- Place the sample cuvette in the sample beam and acquire the spectrum over a range of approximately 200 nm to 400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\max}$ ).

## Summary and Concluding Remarks

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-[Di(2-hydroxyethyl)amino]anisole. The interpretations are firmly rooted in the established spectral data of its structural components. For any researcher tasked with synthesizing or analyzing this compound, this document serves as a roadmap for what to expect during experimental characterization. The ultimate confirmation of this structure will, of course, depend on the acquisition and rigorous analysis of actual experimental data. The protocols outlined herein represent standard, robust methodologies for obtaining high-quality data for unambiguous structural elucidation.

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